

# Technical Guide: Synthesis of Methyl 3,5-dinitrosalicylate from Salicylic Acid

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## Compound of Interest

Compound Name: **Methyl 3,5-dinitrosalicylate**

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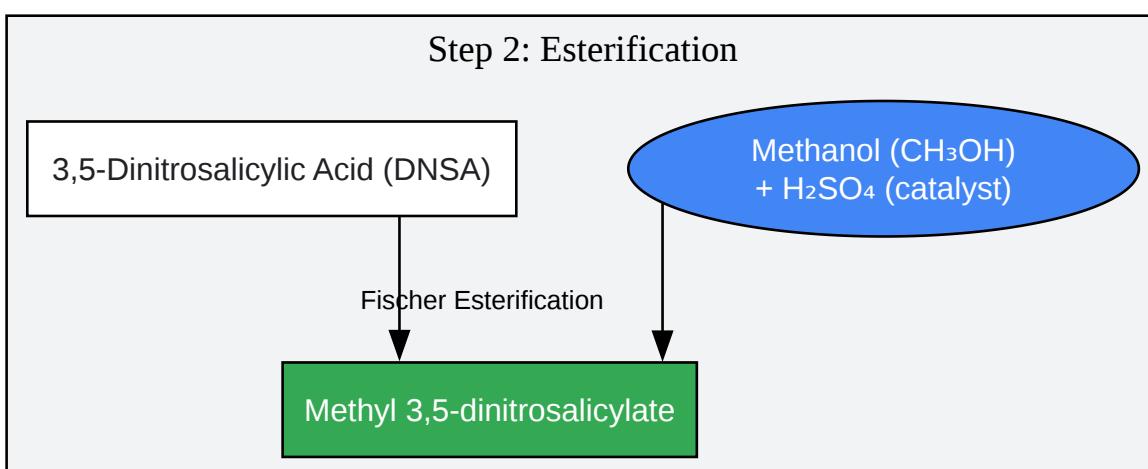
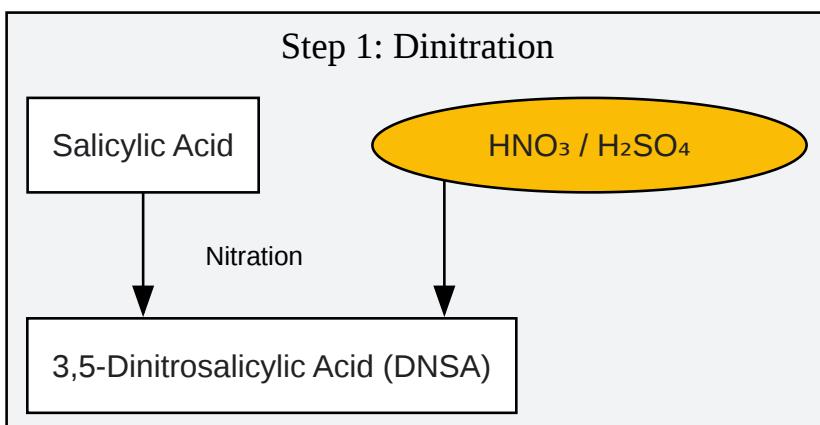
## Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for **Methyl 3,5-dinitrosalicylate**, commencing from salicylic acid. The synthesis is presented as a two-step process: the dinitration of salicylic acid to yield 3,5-dinitrosalicylic acid (DNSA), followed by a Fischer esterification to produce the target compound, **Methyl 3,5-dinitrosalicylate**. This document furnishes detailed experimental protocols, quantitative data, and reaction diagrams to facilitate replication and further investigation by professionals in chemical research and drug development.

## Synthetic Pathway Overview

The conversion of salicylic acid to **Methyl 3,5-dinitrosalicylate** is most effectively achieved through a two-step synthetic route. The initial step involves the electrophilic aromatic substitution (nitration) of the benzene ring of salicylic acid to introduce two nitro groups at the 3 and 5 positions. The subsequent step is the acid-catalyzed esterification of the resulting 3,5-dinitrosalicylic acid with methanol.

The overall transformation is depicted in the workflow diagram below.



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Caption: Overall synthetic workflow from Salicylic Acid.

## Experimental Protocols

### Step 1: Synthesis of 3,5-Dinitrosalicylic Acid (DNSA)

This procedure details the dinitration of salicylic acid using a nitrating mixture of concentrated nitric and sulfuric acids.<sup>[1]</sup> The hydroxyl group of salicylic acid is a powerful activating group, directing the electrophilic substitution to the ortho and para positions. The carboxyl group is a deactivating group, directing to the meta positions. The resulting substitution pattern is a combination of these directing effects.

Reaction Scheme:

## Dinitration of Salicylic Acid

Salicylic Acid	+	2 HNO <sub>3</sub>	H <sub>2</sub> SO <sub>4</sub>	DNSA	+	2 H <sub>2</sub> O
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Caption: Reaction for the synthesis of DNSA.

Experimental Parameters:

Parameter	Value/Description	Reference
Reactants		
Salicylic Acid	138 g	<a href="#">[1]</a>
Conc. Sulfuric Acid (98%)	588 g	<a href="#">[1]</a>
Conc. Nitric Acid (98%)	190 g	<a href="#">[1]</a>
Reaction Conditions		
Temperature	20–40 °C	<a href="#">[1]</a>
Addition Time	1.5 hours	<a href="#">[1]</a>
Stirring Time (post-addition)	15 minutes	<a href="#">[1]</a>
Work-up & Purification		
Quenching	1.5 L iced water	<a href="#">[1]</a>
Purification	Filtration and washing with 500 mL pure water	<a href="#">[1]</a>
Yield		
Theoretical Yield	~228 g	
Actual Yield	84% (approx. 191.5 g)	<a href="#">[1]</a>
Melting Point	167.7 °C	<a href="#">[1]</a>

### Procedure:

- In a 3-liter reactor equipped with a stirrer and placed in an ice-water bath, slowly add 138 g of salicylic acid to 588 g of 98% concentrated sulfuric acid. Stir continuously to prevent agglomeration.[\[1\]](#)
- Using an addition funnel, add 190 g of 98% concentrated nitric acid dropwise to the solution over 1.5 hours.[\[1\]](#)

- Critically maintain the internal reaction temperature between 20–40 °C throughout the addition by controlling the addition rate and utilizing the ice-water bath.[1]
- After the addition is complete, continue stirring the mixture for an additional 15 minutes in the ice-water bath.[1]
- Quench the reaction by rapidly adding 1.5 L of iced water to the resultant solution. Note that this is an exothermic process and should be performed with caution.[1]
- A yellow solid of 3,5-dinitrosalicylic acid will precipitate.
- Collect the solid product by filtration.
- Wash the solid with 500 mL of pure water to remove residual acid.[1]
- Dry the product to obtain solid, yellow 3,5-dinitrosalicylic acid. The reported yield is approximately 84%. [1]

## Step 2: Synthesis of Methyl 3,5-dinitrosalicylate

This procedure employs a standard Fischer esterification method, where the synthesized DNSA is refluxed with excess methanol and a catalytic amount of sulfuric acid. The excess methanol serves to drive the equilibrium towards the product side.[2]

Reaction Scheme:



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Caption: Reaction for the synthesis of **Methyl 3,5-dinitrosalicylate**.

Experimental Parameters (Adapted from similar esterifications):

Parameter	Value/Description	Reference
Reactants		
3,5-Dinitrosalicylic Acid	1.0 equivalent	
Methanol	Excess (e.g., 15-20 equivalents)	[2]
Conc. Sulfuric Acid	Catalytic amount (e.g., 0.1-0.2 equivalents)	[2]
Reaction Conditions		
Temperature	Reflux (approx. 65 °C for Methanol)	
Time	2-14 hours (reaction progress can be monitored by TLC)	[3]
Work-up & Purification		
Neutralization	Sodium bicarbonate solution (10%)	[3]
Extraction	Chloroform or other suitable organic solvent	[3]
Purification	Recrystallization from a suitable solvent (e.g., methanol/water)	[4]

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitrosalicylic acid in an excess of methanol (e.g., for every 10 g of DNSA, use approximately 150 mL of methanol).
- While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).[3]

- Heat the mixture to reflux and maintain for several hours (e.g., 2-14 hours).<sup>[3]</sup> The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After cooling to room temperature, distill off the excess methanol using a rotary evaporator. <sup>[3]</sup>
- Neutralize the residue carefully with a 10% sodium bicarbonate solution until effervescence ceases.<sup>[3]</sup>
- Extract the product into an organic solvent such as chloroform or ethyl acetate (3 x 50 mL). <sup>[3]</sup>
- Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **Methyl 3,5-dinitrosalicylate** by recrystallization from a suitable solvent system, such as methanol/water, to obtain the final product.

## Conclusion

This guide outlines a reliable and well-documented two-step method for the synthesis of **Methyl 3,5-dinitrosalicylate** starting from salicylic acid. By following the detailed protocols and adhering to the specified reaction conditions, researchers can effectively produce the target compound for use in further scientific applications. The provided quantitative data and procedural steps are intended to serve as a robust foundation for laboratory synthesis.

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## References

- 1. 3,5-Dinitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. web.mnstate.edu [web.mnstate.edu]
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